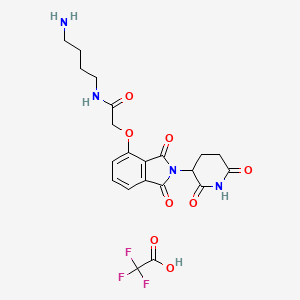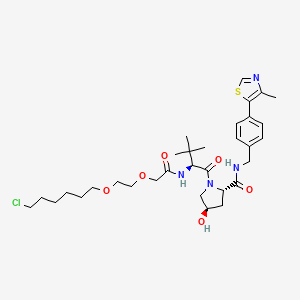
(Z)-9-Propenyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (Z)-9-Propeniladenina implica la reacción de adenina con haluros de propenilo en condiciones específicas. La reacción normalmente requiere una base como carbonato de potasio y un solvente como dimetilsulfóxido (DMSO). La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del isómero (Z) .
Métodos de Producción Industrial: La producción industrial de (Z)-9-Propeniladenina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se purifica luego mediante técnicas como recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: (Z)-9-Propeniladenina sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo propenilo se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Agentes halogenantes, nucleófilos.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de adenina sustituidos .
Aplicaciones Científicas De Investigación
(Z)-9-Propeniladenina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus propiedades mutagénicas y su papel como impureza en el fumarato de tenofovir disoproxilo.
Medicina: Investigado por sus posibles efectos sobre la replicación viral y sus interacciones con los inhibidores de la transcriptasa inversa análogos de nucleótidos.
Industria: Utilizado en la producción de productos farmacéuticos y como estándar de referencia en el control de calidad .
Mecanismo De Acción
El mecanismo de acción de (Z)-9-Propeniladenina implica su interacción con los inhibidores de la transcriptasa inversa análogos de nucleótidos. Como impureza mutagénica, puede interferir con la replicación del ADN viral bloqueando la enzima transcriptasa inversa. Esta inhibición evita que el virus se replique y se propague dentro del huésped .
Compuestos Similares:
Tenofovir: Un fármaco antirretroviral que también se dirige a la transcriptasa inversa.
Adenina: Una base nitrogenada que forma parte del ADN y el ARN.
9-Propeniladenina: Un isómero estructural de (Z)-9-Propeniladenina.
Singularidad: (Z)-9-Propeniladenina es singular debido a su configuración específica de isómero (Z), que influye en su reactividad química y actividad biológica. Su papel como impureza mutagénica en el fumarato de tenofovir disoproxilo también lo distingue de otros compuestos similares .
Comparación Con Compuestos Similares
Tenofovir: An antiretroviral drug that also targets reverse transcriptase.
Adenine: A nucleobase that forms part of DNA and RNA.
9-Propenyladenine: A structural isomer of (Z)-9-Propenyladenine.
Uniqueness: this compound is unique due to its specific (Z)-isomer configuration, which influences its chemical reactivity and biological activity. Its role as a mutagenic impurity in tenofovir disoproxil fumarate also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
9-[(Z)-prop-1-enyl]purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCANXGLNLMJB-IHWYPQMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1C=NC2=C(N=CN=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\N1C=NC2=C(N=CN=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464851-21-5 |
Source


|
| Record name | 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464851215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5K3XE3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
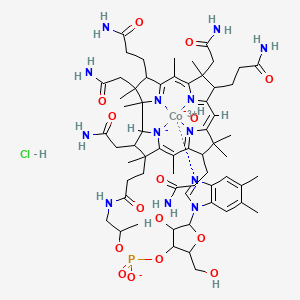

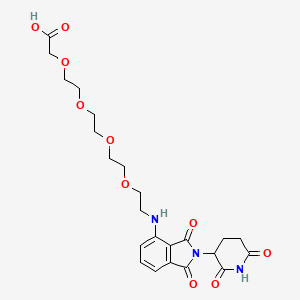
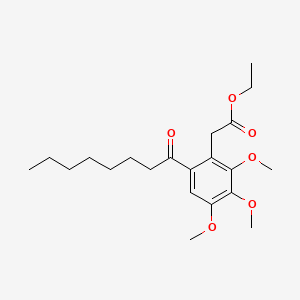

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)
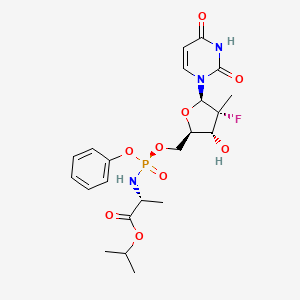

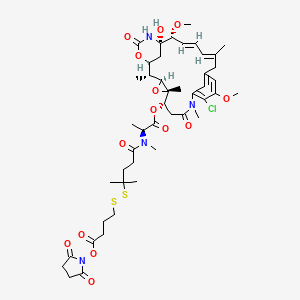
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)

